molecular formula C19H16N2O7S2 B7778336 N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide

Cat. No.: B7778336
M. Wt: 448.5 g/mol
InChI Key: YBXZOPDRHLFUMY-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by the presence of benzenesulfonyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-methoxy-2-nitroaniline in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonyl groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-N-(4-nitrophenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical properties and reactivity.

    N-(benzenesulfonyl)-N-(4-methoxyphenyl)benzenesulfonamide: Lacks the nitro group, which may influence its biological activity and applications.

Uniqueness

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S2/c1-28-15-12-13-18(19(14-15)20(22)23)21(29(24,25)16-8-4-2-5-9-16)30(26,27)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXZOPDRHLFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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